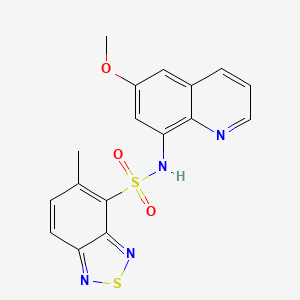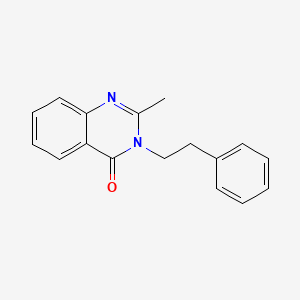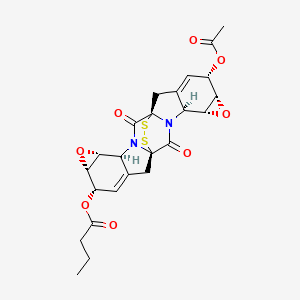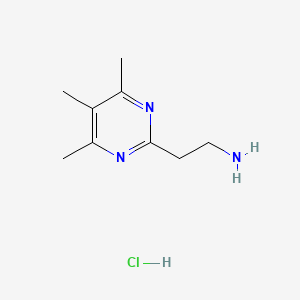
Thieno(2,3-b)thiophene, 3-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-b)thiophene, 3-iodo- is a heterocyclic compound that belongs to the family of thienothiophenes These compounds are characterized by their fused thiophene rings, which provide unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-b)thiophene, 3-iodo- typically involves the iodination of thieno(2,3-b)thiophene. One common method is the electrophilic substitution reaction, where iodine is introduced to the thieno(2,3-b)thiophene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of thieno(2,3-b)thiophene, 3-iodo- may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Thieno(2,3-b)thiophene, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling: Palladium catalysts and organoboron or organostannane reagents in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thieno(2,3-b)thiophenes, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Thieno(2,3-b)thiophene, 3-iodo- has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in transistors and solar cells.
Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of thieno(2,3-b)thiophene, 3-iodo- in its applications is primarily related to its electronic structure. The fused thiophene rings provide a conjugated system that facilitates electron transport. In organic electronics, this property is crucial for the efficient operation of devices like transistors and solar cells. The iodine substituent can also influence the compound’s reactivity and interaction with other molecules, making it a versatile building block in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Thieno(3,2-b)thiophene: Another isomer with different electronic properties due to the position of the sulfur atoms.
Thieno(2,3-d)thiophene: Similar structure but with a different arrangement of the thiophene rings.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex structure with additional thiophene rings.
Uniqueness
Thieno(2,3-b)thiophene, 3-iodo- is unique due to the presence of the iodine atom, which can be easily substituted to introduce various functional groups. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties .
Propiedades
Número CAS |
53020-11-4 |
|---|---|
Fórmula molecular |
C6H3IS2 |
Peso molecular |
266.1 g/mol |
Nombre IUPAC |
4-iodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3IS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H |
Clave InChI |
XOGWLVBXCKIORC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=CS2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
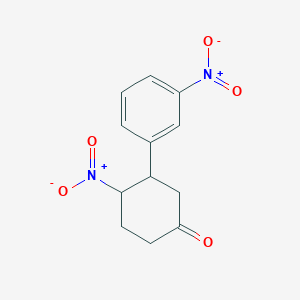
![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
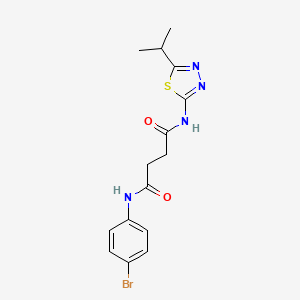
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
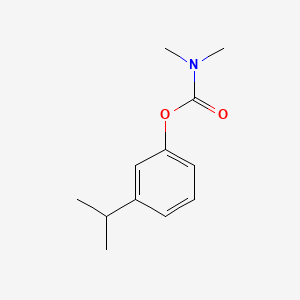
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
